1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine
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Overview
Description
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their wide range of biological and pharmaceutical activities The structure of this compound includes a piperazine ring, a phenyl group, and a pyridine ring substituted with a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the desired product is obtained in high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to improve efficiency and scalability . These methods allow for the production of significant quantities of the compound, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: The compound’s structure suggests potential pharmacological applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and phenylsulfonyl group are believed to play crucial roles in its biological activity. For example, it may inhibit certain enzymes or receptors, leading to its observed effects in biological systems . Detailed studies on its molecular interactions and docking studies have provided insights into its suitability for further development as a therapeutic agent .
Comparison with Similar Compounds
1-[6-(Benzenesulfonyl)pyridine-3-carbonyl]-4-phenylpiperazine can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Another antipsychotic drug.
These compounds share the piperazine ring but differ in their additional functional groups and overall structure, leading to different pharmacological activities and applications .
Properties
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22(25-15-13-24(14-16-25)19-7-3-1-4-8-19)18-11-12-21(23-17-18)29(27,28)20-9-5-2-6-10-20/h1-12,17H,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJNRRXTTZKJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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